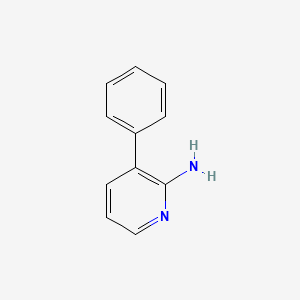
3-Phenylpyridin-2-ylamine
Overview
Description
3-Phenylpyridin-2-ylamine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and materials with unique optical and electronic properties. The compound is characterized by the presence of a phenyl group attached to the pyridine ring at the third position, which significantly influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives of 3-phenylpyridin-2-ylamine has been explored in several studies. An efficient method for synthesizing 3-amino-4-phenylpyridine derivatives involves lithiation followed by reaction with iodine to afford 4-iodo-3-pivaloylaminopyridines, which are then cross-coupled with phenylboronic acids to yield CD ring models of streptonigrin . Additionally, a variety of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides have been synthesized using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . Moreover, a protocol for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines couples 2-aminopyridine with various carbonyl compounds using an α-bromination shuttle mechanism .
Molecular Structure Analysis
The molecular structure of 3-phenylpyridin-2-ylamine derivatives has been elucidated using single-crystal X-ray diffraction analysis. For instance, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol were determined, revealing intermolecular hydrogen bonds that stabilize the structures . Similarly, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed both experimentally and theoretically, showing good agreement between X-ray diffraction data and computational predictions .
Chemical Reactions Analysis
The reactivity of 3-phenylpyridin-2-ylamine derivatives is influenced by the substituents on the phenyl and pyridine rings. For example, the synthesis of luminescent tricarbonylrhenium(I) polypyridine estradiol conjugates involves the coordination of pyridine derivatives to the rhenium center, which affects the photophysical and electrochemical properties of the complexes . Additionally, the modification of the methyl group of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine to produce an unnatural amino acid demonstrates the versatility of the pyridine moiety in forming complex structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylpyridin-2-ylamine derivatives are diverse, depending on their structural features. Dipyrenyl-based triarylamines exhibit green fluorescence emissions with high quantum yields and thermal stability, with their photoelectric properties being influenced by the substituents on the benzene ring . Gold(III) complexes with 2-phenylpyridine and thiolate ligands have been synthesized, showing square-planar coordination around the gold atom and demonstrating cytotoxic activity against cancer cell lines . These studies highlight the importance of 3-phenylpyridin-2-ylamine derivatives in the development of materials with potential applications in electronics, photonics, and medicine.
Scientific Research Applications
Anticancer Activities
3-Phenylpyridin-2-ylamine derivatives have been explored for their potential anticancer activities. One study focused on novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Reactivity with Potassium Amide
The reactivity of 3-substituted derivatives of 2,6-dihalogenopyridines, including 3-phenylpyridin-2-ylamine, towards potassium amide in liquid ammonia has been investigated. This study provides insights into the mechanism of aminodebromination of these compounds (Streef, Hertog, & Plas, 1985).
DNA Reactivity and Carcinogenic Studies
Research on heterocyclic N-acetoxyarylamines derived from 3-phenylpyridin-2-ylamine has shown significant DNA reactivity, supporting their role as ultimate reactive species in carcinogenic processes involving aromatic amines (Lutgerink et al., 1989).
OLED Applications
Cationic Ir(III) complexes, including those with 3-phenylpyridin-2-ylamine derivatives, have been studied for OLED applications. The research demonstrates a strategy to tune phosphorescence wavelength and enhance emission quantum yields by modulating the electronic structure (De Angelis et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds like [1,8]naphthyridines has been achieved using 3-phenylpyridin-2-ylamine derivatives. This synthesis is essential for exploring novel chemical structures (Abbiati, Arcadi, Marinelli, & Rossi, 2002).
Chemosensor Development
3-Phenylpyridin-2-ylamine derivatives have been used to develop novel fluorescent chemosensors for detecting metal ions like Cr3+, highlighting their potential in environmental and analytical chemistry (Chalmardi, Tajbakhsh, Bekhradnia, & Hosseinzadeh, 2017).
Crystal Structure Analysis
Studies involving Schiff base compounds derived from 3-phenylpyridin-2-ylamine have provided insights into their crystal structures, which is valuable for understanding their chemical properties and potential applications (Wang, Nong, Sht, & Qi, 2008).
Multicomponent Reactions
Efficient synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives has been achieved through multicomponent reactions, showcasing the versatility of 3-phenylpyridin-2-ylamine in organic synthesis (Hameed, Moustafa, Al-Mousawi, Awed, & Sadek, 2017).
CD Ring Models of Streptonigrin
An efficient synthesis method for 3-amino-4-phenylpyridines, derivatives of 3-phenylpyridin-2-ylamine, has been developed. This method is significant for preparing CD ring models of streptonigrin, an important compound in medicinal chemistry (Marsais, Rovera, Turck, Godard, & Quéguiner, 1990).
Safety And Hazards
properties
IUPAC Name |
3-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNUAWQULNUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376457 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ylamine | |
CAS RN |
87109-10-2 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

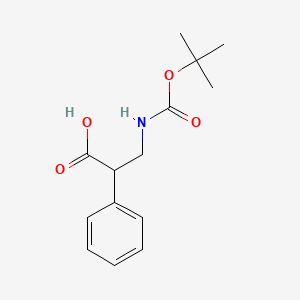
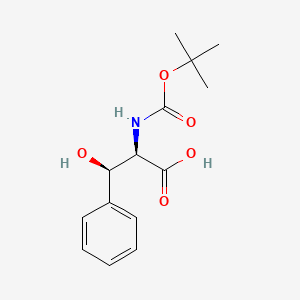


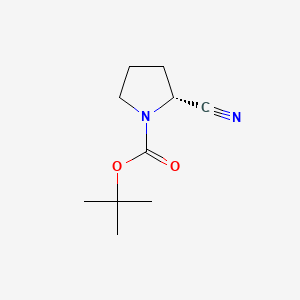

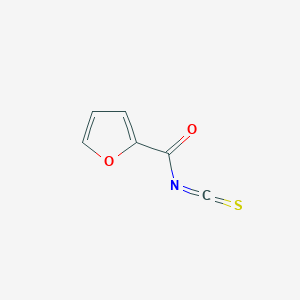
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

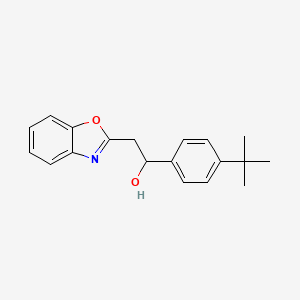


![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)